BenchChemオンラインストアへようこそ!

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione

Thermal stability X‑ray crystallography Prodrug rearrangement

1‑Acetyl‑5‑fluoro‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione (commonly designated 1‑acetyl‑5‑fluorouracil) is an N1‑acyl prodrug of the antimetabolite 5‑fluorouracil (5‑FU). It bears a single acetyl group at the N1 position of the pyrimidinedione ring, yielding a molecular formula of C₆H₅FN₂O₃ and a molecular weight of 172.12 g mol⁻¹.

Molecular Formula C6H5FN2O3
Molecular Weight 172.11 g/mol
CAS No. 655-13-0
Cat. No. B3371251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS655-13-0
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C(=O)NC1=O)F
InChIInChI=1S/C6H5FN2O3/c1-3(10)9-2-4(7)5(11)8-6(9)12/h2H,1H3,(H,8,11,12)
InChIKeyOVGDAVVFKDPXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 655-13-0) – A 5‑Fluorouracil Prodrug with Defined Physicochemical and Synthetic Differentiation


1‑Acetyl‑5‑fluoro‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione (commonly designated 1‑acetyl‑5‑fluorouracil) is an N1‑acyl prodrug of the antimetabolite 5‑fluorouracil (5‑FU). It bears a single acetyl group at the N1 position of the pyrimidinedione ring, yielding a molecular formula of C₆H₅FN₂O₃ and a molecular weight of 172.12 g mol⁻¹ . The compound serves a dual role: it is a hydrolytically labile prodrug that quantitatively liberates 5‑FU under physiological conditions, and it is the indispensable N1‑protected intermediate in the synthesis of the orally active antitumor agent atofluding (N1‑acetyl‑N3‑o‑toluyl‑5‑fluorouracil) [1].

Why 1‑Acetyl‑5‑fluoro‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Cannot Be Replaced by a Generic 5‑FU Analog


Although 5‑fluorouracil and its many N‑acyl prodrugs share a common pyrimidinedione scaffold, the position of acylation (N1 vs. N3), the steric and electronic character of the acyl group, and the resulting hydrolytic lability are not interchangeable. X‑ray crystallography has shown that the 1‑acetyl substituent is coplanar with the 5‑FU ring, whereas the 3‑acetyl group is perpendicular, creating fundamentally different electronic environments that dictate thermal stability and hydrolysis pathways [1]. In aqueous solution and plasma, N1‑deacylation proceeds far more rapidly than N3‑deacylation, so the rate at which the active 5‑FU is released depends critically on which nitrogen is acylated [2]. Furthermore, within the 1‑alkylcarbonyl series, only the acetyl member exhibits water solubility and transdermal flux that surpass the corresponding 1‑alkyloxycarbonyl analog. These position‑ and chain‑length‑specific properties mean that substituting 1‑acetyl‑5‑FU with another N‑acyl‑5‑FU derivative—or with 5‑FU itself—would alter hydrolysis kinetics, solubility, and tissue delivery, directly impacting the performance of a formulation or a synthetic route.

Quantitative Differentiation Evidence for 1‑Acetyl‑5‑fluoro‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione Relative to Closest Analogs


Thermal Isomer Preference: 1‑Acetyl‑5‑FU Is the Thermodynamically Favored N‑Acetyl Species

When 3‑acetyl‑5‑fluorouracil is heated, it undergoes a thermal rearrangement that yields predominantly 1‑acetyl‑5‑fluorouracil (80%) together with free 5‑FU (20%). This quantitative product distribution demonstrates that the N1‑acetyl isomer is thermodynamically more stable than the N3‑acetyl isomer [1]. The observation is underpinned by single‑crystal X‑ray diffraction data showing that the 1‑acetyl group is coplanar with the 5‑FU ring, whereas the 3‑acetyl group is perpendicular, consistent with the differential electronic environments detected by ¹H NMR and IR spectroscopy [1].

Thermal stability X‑ray crystallography Prodrug rearrangement

Water Solubility Advantage Over the 1‑Alkyloxycarbonyl Analog Series

In a comparative evaluation of two series of 5‑FU prodrugs—the 1‑alkylcarbonyl series (including 1‑acetyl‑5‑FU) and the 1‑alkyloxycarbonyl series—only 1‑acetyl‑5‑FU exhibited greater water solubility than its corresponding 1‑alkyloxycarbonyl counterpart [1]. All other members of the 1‑alkylcarbonyl series were less water‑soluble than their alkyloxycarbonyl analogs. Although the exact solubility values were estimated indirectly because of the hydrolytic instability of the 1‑alkylcarbonyl compounds, the rank‑order and relative magnitudes were confirmed by consistent partition‑coefficient data across three separate series [2].

Aqueous solubility Transdermal delivery Prodrug design

Enhanced Transdermal Delivery Relative to the 1‑Alkyloxycarbonyl Series

In hairless mouse skin diffusion‑cell experiments, 1‑acetyl‑5‑FU was the only member of the 1‑alkylcarbonyl series that delivered more total 5‑FU species through the skin (transdermal flux, Jᵢ) than the corresponding member of the 1‑alkyloxycarbonyl series [1]. The experiments used isopropyl myristate (IPM) as the vehicle, and flux was correlated with water solubility within the series rather than with lipid solubility or partition coefficient. Dermal‑to‑transdermal delivery ratios (D/T) were also higher for the 1‑alkylcarbonyl series, consistent with the rapid hydrolysis of the prodrug upon contact with the aqueous domains of the epidermis [1].

Transdermal flux Skin permeation Prodrug delivery

Hydrolysis Rate Distinction: N1‑Deacylation Outpaces N3‑Deacylation

A systematic kinetic study of nine N1‑acyl, N3‑acyl, and N1,N3‑diacyl derivatives of 5‑FU established that N1‑deacylation proceeds substantially faster than N3‑deacylation across the pH range [1]. The N3‑acetyl derivative exhibited a half‑life of 4.6 min in 80% human plasma at 37 °C, whereas N1‑deacylation was more rapid and showed a pH‑dependence consistent with water‑catalyzed and hydroxide‑ion‑catalyzed mechanisms [1]. Although a discrete half‑life for N1‑acetyl‑5‑FU was not reported in the same study, the kinetic hierarchy (N1 ≫ N3) is unambiguous and is further supported by the finding that N1‑deacylation of N1,N3‑diacyl derivatives is the obligatory first step in their sequential hydrolysis [1].

Hydrolysis kinetics Plasma stability Prodrug activation

Synthetic Gateway: 1‑Acetyl‑5‑FU Is the Irreplaceable Intermediate for the Clinically Advanced Prodrug Atofluding

The oral 5‑FU prodrug atofluding (N1‑acetyl‑N3‑o‑toluyl‑5‑fluorouracil) is prepared exclusively through 1‑acetyl‑5‑FU. In the patented and literature‑documented synthesis, 5‑fluorouracil is first acetylated with acetic anhydride in refluxing pyridine to give 1‑acetyl‑5‑fluorouracil, which is then N3‑acylated with 2‑methylbenzoyl chloride [1][2]. Atofluding was identified as the most promising compound in a series of N‑acyl‑5‑FU derivatives, exhibiting higher antitumor activity, lower systemic toxicity, and superior oral bioavailability compared with both 5‑FU and the standard oral prodrug FT‑207 (tegafur) [2]. Attempts to bypass the 1‑acetyl intermediate—for example, by direct N3‑acylation of 5‑FU followed by N1‑acetylation—result in mixtures and lower regioselectivity, making 1‑acetyl‑5‑FU the essential building block for this therapeutically validated prodrug.

Synthetic intermediate Atofluding Selective acylation

Procurement‑Relevant Application Scenarios for 1‑Acetyl‑5‑fluoro‑1,2,3,4‑tetrahydropyrimidine‑2,4‑dione


Development of Topical and Transdermal 5‑FU Prodrug Formulations

Formulation scientists developing creams, gels, or patches for actinic keratosis or superficial basal cell carcinoma can leverage the unique combination of higher water solubility and superior transdermal flux that 1‑acetyl‑5‑FU provides within the 1‑alkylcarbonyl series [1]. The rapid N1‑deacylation ensures prompt release of active 5‑FU upon contact with the aqueous epidermal environment, while stability in the lipophilic vehicle (IPM) during storage addresses a key formulation challenge [1][2].

Synthesis of Atofluding and Second‑Generation N3‑Substituted 5‑FU Prodrugs

Medicinal chemistry and process chemistry laboratories preparing atofluding or exploring its analogs should procure 1‑acetyl‑5‑FU as the pre‑formed N1‑protected intermediate. Its use guarantees regioselective N3‑acylation, circumventing the low‑selectivity direct acylation routes that generate difficult‑to‑separate mixtures of N1‑, N3‑, and N1,N3‑diacyl products [1]. The downstream atofluding has demonstrated enhanced oral antitumor activity and reduced toxicity compared with 5‑FU and FT‑207 [2].

Mechanistic Studies of Prodrug Hydrolysis and Isomer Stability

Investigators studying the kinetics and mechanisms of amide bond hydrolysis in heterocyclic prodrugs will find 1‑acetyl‑5‑FU a well‑characterized comparator. The coplanar orientation of its 1‑acetyl group, contrasted with the perpendicular 3‑acetyl group in 3‑acetyl‑5‑FU, provides a structurally defined basis for examining electronic effects on hydrolysis rates [1]. The quantitative thermal rearrangement data (3‑acetyl → 1‑acetyl, 80% yield) further serve as a benchmark for computational modeling or stability‑indicating assay development [1].

Calibration Standards and Impurity Profiling in 5‑FU‑Based Pharmaceuticals

Because 1‑acetyl‑5‑fluorouracil is a well‑characterized potential process impurity or degradation product of N1‑acylated 5‑FU drugs, analytical development groups require the pure compound as a reference standard for HPLC, LC‑MS, or GC method validation. Its known spectral properties (¹H NMR, IR, UV) and thermal behaviour allow unambiguous identification and quantification in stability‑indicating assays [1][2].

Quote Request

Request a Quote for 1-Acetyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.